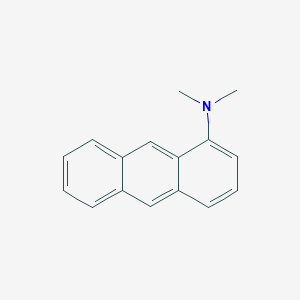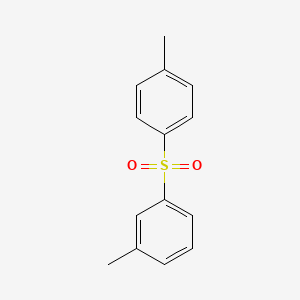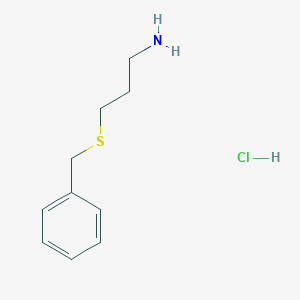
(1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by its methoxy groups and a methano bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable naphthalene derivative under specific conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
(1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methano bridge.
1,2,3,4-Tetrahydro-6,7-dimethoxynaphthalene: Another similar compound with slight structural differences.
Uniqueness
What sets (1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one apart is its unique methano bridge, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54630-83-0 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(8R)-4,5-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C13H14O3/c1-15-12-5-8-7-3-10(11(14)4-7)9(8)6-13(12)16-2/h5-7,10H,3-4H2,1-2H3/t7?,10-/m1/s1 |
Clave InChI |
LEVVMDKWXIVHBK-OMNKOJBGSA-N |
SMILES isomérico |
COC1=C(C=C2C3C[C@H](C2=C1)C(=O)C3)OC |
SMILES canónico |
COC1=C(C=C2C3CC(C2=C1)CC3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



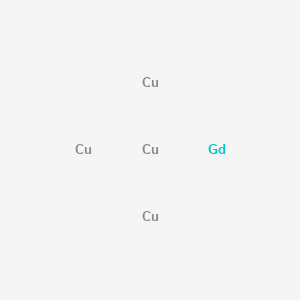
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
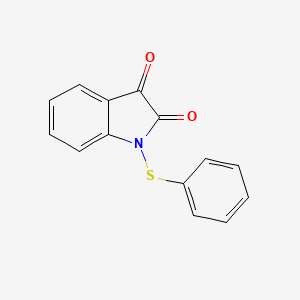
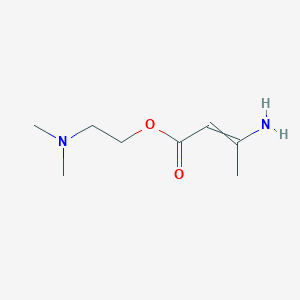
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)

![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)
![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)
![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
